molecular formula C22H30N4O4S B6530602 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946201-93-0

2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530602
CAS No.: 946201-93-0
M. Wt: 446.6 g/mol
InChI Key: BKIBJPIOSPILJM-UHFFFAOYSA-N
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Description

The compound 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a complex organic molecule often studied for its potential applications in medicinal chemistry and various industrial processes. This compound features a phenoxy group, a piperazine moiety, and a sulfonyl group, contributing to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be described as follows:

  • Formation of the phenoxy intermediate: : 4-(propan-2-yl)phenol is treated with an appropriate acylating agent, such as chloroacetic acid, under basic conditions to form 2-[4-(propan-2-yl)phenoxy]acetic acid.

  • Piperazine coupling: : The phenoxyacetic acid intermediate is then coupled with a piperazine derivative, such as 4-(pyridin-2-yl)piperazine, using a suitable coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

  • Sulfonylation: : The resulting piperazine derivative is subsequently reacted with a sulfonylating agent, such as methane sulfonyl chloride or para-toluenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and minimize by-products. This could include:

  • Use of continuous flow reactors for better temperature and reagent control.

  • Application of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including but not limited to:

  • Oxidation: : The phenoxy and piperazine groups can be oxidized under strong oxidative conditions.

  • Reduction: : The amide and sulfonyl groups can be reduced to their corresponding amines under reductive conditions.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the phenoxy and piperazine sites.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂, or other strong oxidizing agents.

  • Reduction: : LiAlH₄, NaBH₄, or catalytic hydrogenation.

  • Substitution: : Alkyl halides, sulfonyl chlorides, and other electrophiles.

Major Products Formed

  • Oxidation: : Formation of phenolic or nitroso derivatives.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Introduction of alkyl or sulfonyl groups at reactive sites.

Scientific Research Applications

2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide has a wide range of applications in scientific research:

  • Chemistry: : Used as a ligand in coordination chemistry and catalysis.

  • Biology: : Investigated for its potential as a pharmacological agent, particularly in neurological and anti-inflammatory research.

  • Medicine: : Explored for its potential therapeutic effects in treating certain diseases due to its ability to interact with specific biological targets.

  • Industry: : Utilized in the synthesis of other complex organic molecules and as an intermediate in various industrial processes.

Mechanism of Action

Mechanism

The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is primarily driven by its interaction with biological macromolecules. The sulfonyl group and piperazine moiety facilitate binding to specific enzymes and receptors, potentially modulating their activity.

Molecular Targets and Pathways

  • Molecular Targets: : The compound may target neurotransmitter receptors, enzymes involved in inflammatory pathways, and other cellular proteins.

  • Pathways: : It can influence signaling pathways related to inflammation, pain modulation, and neurological function.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is unique due to its specific combination of phenoxy, piperazine, and sulfonyl groups. This combination allows for a broader range of biological and chemical reactivity.

Similar Compounds

  • 2-[4-(propan-2-yl)phenoxy]acetamide: : Lacks the piperazine and sulfonyl groups, resulting in different biological activity.

  • N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide:

  • 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(ethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide: : Substitution of pyridin-2-yl with ethyl changes its binding properties and biological activity.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S/c1-18(2)19-6-8-20(9-7-19)30-17-22(27)24-11-16-31(28,29)26-14-12-25(13-15-26)21-5-3-4-10-23-21/h3-10,18H,11-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIBJPIOSPILJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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